N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
The compound “N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is a complex organic molecule. It contains a cyclopentanecarboxamide group, a 1,3,4-oxadiazole ring, and a phenyl ring with a methylsulfonyl substituent .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves several steps, each introducing a different functional group. The 1,3,4-oxadiazole ring, for example, can be synthesized through the cyclization of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the oxadiazole ring and the phenyl ring could potentially introduce planarity into the molecule, while the cyclopentanecarboxamide group could introduce some three-dimensionality .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the amide group in the cyclopentanecarboxamide moiety could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Researchers have developed methods for synthesizing derivatives related to N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide, exploring their chemical structures and properties. For instance, the synthesis of novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups was achieved through 1,3-dipolar cycloaddition, highlighting the compound's utility in creating structurally diverse molecules with potential biological activities Dürüst et al., 2014.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to this compound. Ravinaik et al. (2021) designed and synthesized derivatives evaluated against four cancer cell lines, demonstrating moderate to excellent anticancer activity, suggesting the compound's framework can be optimized for targeted cancer therapies Ravinaik et al., 2021.
Antimicrobial and Antitubercular Agents
Compounds featuring the sulfonamide moiety, akin to this compound, have shown promising results as antimicrobial and antitubercular agents. Kumar et al. (2013) synthesized novel sulfonyl derivatives with significant antibacterial, antifungal, and antitubercular activities, highlighting the potential of such compounds in treating infectious diseases Kumar et al., 2013.
Antiviral Research
N-arylsulfonyl derivatives have been identified as inhibitors of HIV-1 replication, indicating the potential antiviral applications of compounds related to this compound. Che et al. (2015) synthesized novel derivatives that showed promising activity against HIV-1 replication, suggesting the relevance of such chemical structures in developing new antiviral drugs Che et al., 2015.
Safety and Hazards
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-23(20,21)12-8-6-11(7-9-12)14-17-18-15(22-14)16-13(19)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEKDQZWBLXDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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